(2-Bromo-5-nitrophenyl)hydrazine hydrochloride
Overview
Description
(2-Bromo-5-nitrophenyl)hydrazine hydrochloride is a chemical compound with the molecular formula C6H6BrN3O2·HCl. It is a derivative of phenylhydrazine, where the phenyl ring is substituted with bromine and nitro groups at the 2 and 5 positions, respectively. This compound is often used in organic synthesis and various chemical reactions due to its unique reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-5-nitrophenyl)hydrazine hydrochloride typically involves the reaction of 2-bromo-5-nitroaniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to optimize yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the final compound in high purity.
Chemical Reactions Analysis
Types of Reactions: (2-Bromo-5-nitrophenyl)hydrazine hydrochloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Condensation: The hydrazine moiety can react with carbonyl compounds to form hydrazones.
Common Reagents and Conditions:
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. The reaction is typically carried out in polar aprotic solvents like dimethylformamide.
Reduction: Reducing agents such as tin(II) chloride or iron powder in the presence of hydrochloric acid are commonly used.
Condensation: The reaction with carbonyl compounds is usually performed in ethanol or methanol under reflux conditions.
Major Products:
Nucleophilic substitution: Products depend on the nucleophile used, such as azides or nitriles.
Reduction: The major product is 2-amino-5-bromophenylhydrazine.
Condensation: The major products are hydrazones, which can be further utilized in various synthetic applications.
Scientific Research Applications
(2-Bromo-5-nitrophenyl)hydrazine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a reagent in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2-Bromo-5-nitrophenyl)hydrazine hydrochloride involves its reactivity with various functional groups. The hydrazine moiety can form stable hydrazones with carbonyl compounds, which are useful intermediates in organic synthesis. The bromine and nitro groups influence the compound’s reactivity and selectivity in chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
(2-Nitrophenyl)hydrazine: Similar structure but lacks the bromine substituent.
(2-Bromo-4-nitrophenyl)hydrazine: Similar structure with the nitro group at the 4 position instead of the 5 position.
(2-Bromo-5-nitrophenyl)hydrazine: The free base form without the hydrochloride salt.
Uniqueness: (2-Bromo-5-nitrophenyl)hydrazine hydrochloride is unique due to the presence of both bromine and nitro groups, which provide distinct reactivity patterns. This makes it a valuable intermediate in organic synthesis and various chemical reactions.
Properties
IUPAC Name |
(2-bromo-5-nitrophenyl)hydrazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3O2.ClH/c7-5-2-1-4(10(11)12)3-6(5)9-8;/h1-3,9H,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXPIJZVJLOUYAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])NN)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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